N-(5-Chloro-2-methoxyphenyl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide
Description
N-(5-Chloro-2-methoxyphenyl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide is a synthetic organic compound that belongs to the class of triazolopyrimidines
Properties
Molecular Formula |
C20H16ClN5O3S |
|---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[(7-oxo-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H16ClN5O3S/c1-29-16-8-7-13(21)9-14(16)22-18(28)11-30-20-25-24-19-23-17(27)10-15(26(19)20)12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,22,28)(H,23,24,27) |
InChI Key |
WXBOTKKNNAEBOK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C3N2C(=CC(=O)N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2-methoxyphenyl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide typically involves the following steps:
Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions.
Attachment of the Acetamide Moiety: This step involves the reaction of the intermediate with acetic anhydride or acetyl chloride under suitable conditions.
Final Functionalization: The final compound is obtained by introducing the 5-chloro-2-methoxyphenyl group through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazolopyrimidine core or the sulfanyl group, resulting in various reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for various diseases due to its biological activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core is known to interact with various biological targets, leading to modulation of their activity. The sulfanyl group may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(5-Chloro-2-methoxyphenyl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide: can be compared with other triazolopyrimidine derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern and the presence of the sulfanyl group, which may confer unique biological activities and chemical properties compared to other similar compounds.
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